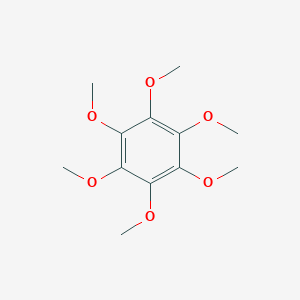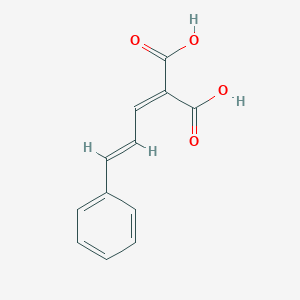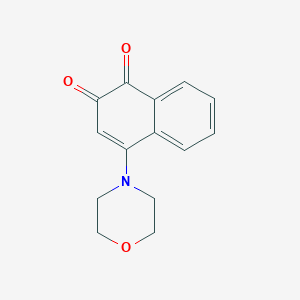
4-Morpholin-4-ylnaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholin-4-ylnaphthalene-1,2-dione, also known as MNAD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNAD is a fluorescent probe that is used to study enzymatic reactions and protein-protein interactions.
Mécanisme D'action
4-Morpholin-4-ylnaphthalene-1,2-dione works by binding to enzymes or proteins and undergoing a reaction that results in the release of a fluorescent signal. The fluorescent signal can be detected using a fluorometer or microscope. The intensity of the fluorescent signal is proportional to the amount of 4-Morpholin-4-ylnaphthalene-1,2-dione present, which allows researchers to measure the activity of enzymes or the interaction between proteins.
Effets Biochimiques Et Physiologiques
4-Morpholin-4-ylnaphthalene-1,2-dione has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely for research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Morpholin-4-ylnaphthalene-1,2-dione as a fluorescent probe is its high sensitivity. 4-Morpholin-4-ylnaphthalene-1,2-dione can detect enzyme activity or protein-protein interactions at low concentrations. Another advantage is its compatibility with a wide range of experimental conditions, including different pH levels and temperatures.
One limitation of using 4-Morpholin-4-ylnaphthalene-1,2-dione is its photobleaching. 4-Morpholin-4-ylnaphthalene-1,2-dione can lose its fluorescence signal over time, which can make it difficult to measure enzyme activity or protein-protein interactions over long periods. Another limitation is its specificity. 4-Morpholin-4-ylnaphthalene-1,2-dione may bind to other molecules in addition to its target enzyme or protein, which can produce false-positive results.
Orientations Futures
There are many future directions for 4-Morpholin-4-ylnaphthalene-1,2-dione research. One direction is the development of new 4-Morpholin-4-ylnaphthalene-1,2-dione derivatives that have improved photostability and specificity. Another direction is the use of 4-Morpholin-4-ylnaphthalene-1,2-dione in live-cell imaging to study enzyme activity and protein-protein interactions in real-time. 4-Morpholin-4-ylnaphthalene-1,2-dione can also be used to study the effects of drugs on enzyme activity or protein-protein interactions, which can lead to the development of new therapeutics. Overall, 4-Morpholin-4-ylnaphthalene-1,2-dione has the potential to be a valuable tool for studying biochemical and physiological processes in living organisms.
Méthodes De Synthèse
4-Morpholin-4-ylnaphthalene-1,2-dione can be synthesized using a three-step process. The first step involves the reaction of 4-nitrophthalic acid with morpholine to form 4-nitrophthalimide. The second step involves the reduction of 4-nitrophthalimide to 4-aminophthalimide using sodium dithionite. The final step involves the reaction of 4-aminophthalimide with 4-bromobutyric acid to form 4-Morpholin-4-ylnaphthalene-1,2-dione.
Applications De Recherche Scientifique
4-Morpholin-4-ylnaphthalene-1,2-dione is used as a fluorescent probe to study enzymatic reactions and protein-protein interactions. It has been used to study the activity of various enzymes, including DNA polymerase, RNA polymerase, and protein kinases. 4-Morpholin-4-ylnaphthalene-1,2-dione has also been used to study the interaction between proteins, such as the interaction between p53 and MDM2.
Propriétés
Numéro CAS |
4569-83-9 |
|---|---|
Nom du produit |
4-Morpholin-4-ylnaphthalene-1,2-dione |
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
4-morpholin-4-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C14H13NO3/c16-13-9-12(15-5-7-18-8-6-15)10-3-1-2-4-11(10)14(13)17/h1-4,9H,5-8H2 |
Clé InChI |
CGVPOLUKPMAOAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32 |
SMILES canonique |
C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



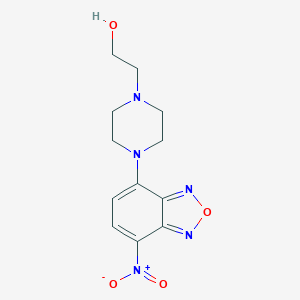
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
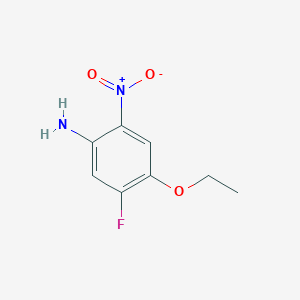
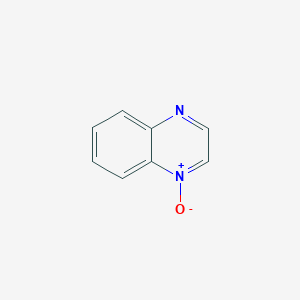
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
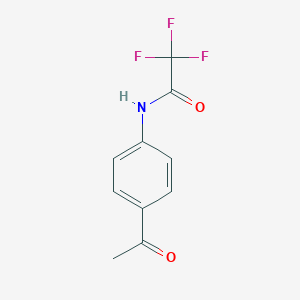
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)



